molecular formula C9H14O3 B6155030 2-(oxan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1406762-58-0

2-(oxan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6155030
CAS RN: 1406762-58-0
M. Wt: 170.2
InChI Key:
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Description

“2-(oxan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C9H14O3 . It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The “2-(oxan-3-yl)” part suggests that an oxane (a type of ether) is attached to the second carbon of the cyclopropane ring. The “cyclopropane-1-carboxylic acid” part indicates that a carboxylic acid functional group is attached to the first carbon of the cyclopropane ring .

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxan-3-yl)cyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring and subsequent functionalization with an oxan-3-yl group and a carboxylic acid group. The stereochemistry of the product is a mixture of diastereomers, indicating that the synthesis must be carefully controlled to avoid racemization.", "Starting Materials": [ "Cyclopropane", "3-bromooxane", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Cyclopropane is reacted with 3-bromooxane in the presence of sodium hydride to form 2-(oxan-3-yl)cyclopropane.", "The resulting product is then treated with bromine to form a dibromide intermediate.", "Reduction of the dibromide intermediate with sodium borohydride or sodium cyanoborohydride yields a mixture of diastereomers of the desired product.", "The diastereomers can be separated by column chromatography or other purification methods.", "The separated diastereomers are then treated with methanol and acetic acid to form the corresponding methyl esters.", "Hydrolysis of the methyl esters with sodium hydroxide or sulfuric acid yields the final product, 2-(oxan-3-yl)cyclopropane-1-carboxylic acid.", "The product is purified by recrystallization from a suitable solvent, such as water or a mixture of water and sodium chloride." ] }

CAS RN

1406762-58-0

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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